1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
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Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interactions with various biological receptors, making it a valuable compound for research and development in pharmacology.
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxypropanol under specific conditions. One common method includes the use of a base such as potassium carbonate or sodium carbonate, and a phase transfer catalyst like tetrabutyl ammonium bromide . The reaction is carried out in an organic solvent, followed by purification steps such as recrystallization to obtain the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as Yb(OTf)3, and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, it may act as an antagonist or agonist, depending on the receptor subtype and the specific biological context .
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
Trazodone: A well-known antidepressant that also interacts with serotonin receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and acts on adrenergic receptors.
Urapidil: An antihypertensive agent that targets adrenergic receptors.
The uniqueness of this compound lies in its specific chemical structure, which allows for distinct interactions with biological receptors, potentially leading to unique therapeutic effects.
Properties
CAS No. |
66307-56-0 |
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Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-20-10-6-5-9-19(20)22-13-11-21(12-14-22)15-17(23)16-25-18-7-3-2-4-8-18/h2-10,17,23H,11-16H2,1H3 |
InChI Key |
GREMJPGKSMNJRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Origin of Product |
United States |
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